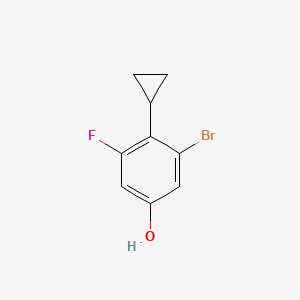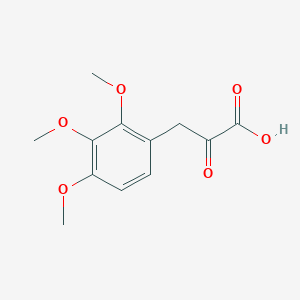![molecular formula C13H23NO3 B13699678 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol is a complex organic compound that belongs to the class of octahydrocyclopenta[c]pyridines This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne.
Introduction of the Boc Group: The Boc protecting group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogues.
Medicine: Investigated for its potential therapeutic effects in treating thrombotic cardiovascular events.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a PAR1 antagonist, it inhibits the activation of protease activated receptor 1, thereby preventing platelet aggregation and thrombus formation . This action is mediated through the binding of the compound to the receptor, blocking its interaction with thrombin.
Comparison with Similar Compounds
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol can be compared with other similar compounds such as:
Octahydrocyclopenta[c]pyridine: Lacks the Boc protecting group and hydroxyl group, making it less versatile in chemical modifications.
Octahydrocyclopenta[c]pyran: Contains an oxygen atom in place of the nitrogen in the pyridine ring, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
UWQHTABZCYULOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





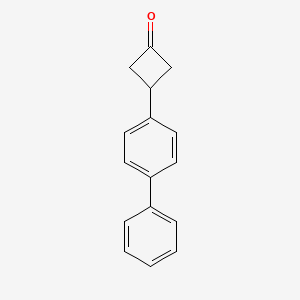

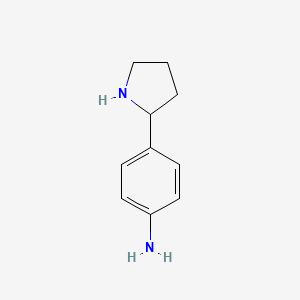
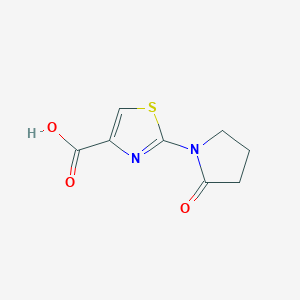
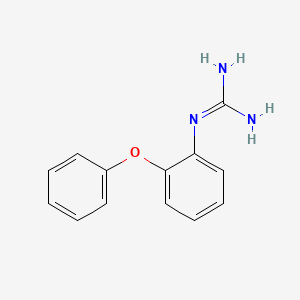
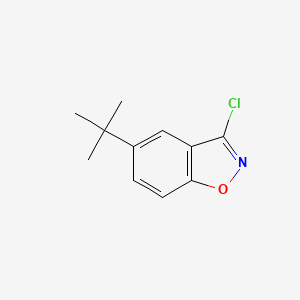
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
